molecular formula C17H14Cl2N2O3 B2543976 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950319-03-6

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2543976
CAS No.: 950319-03-6
M. Wt: 365.21
InChI Key: XLPQKXSJNKDROH-UHFFFAOYSA-N
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Description

This compound is a 1,5-benzodiazepine derivative featuring a 2,4-dichlorophenoxyacetyl substituent. The benzodiazepine core consists of a seven-membered ring fused to a benzene moiety, with the carbonyl group at position 2 contributing to its conformational rigidity. The dichlorophenoxyacetyl group introduces significant lipophilicity and steric bulk, which may enhance binding affinity to biological targets such as GABA receptors or enzymes involved in neurological pathways .

Properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c18-11-5-6-15(12(19)9-11)24-10-17(23)21-8-7-16(22)20-13-3-1-2-4-14(13)21/h1-6,9H,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPQKXSJNKDROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine . The final step involves the condensation of this intermediate with α-bromoketones under reflux in dry ethanol to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(2,4-dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to these targets, leading to modulation of their activity. This compound may also interfere with cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to six key analogs (Table 1), focusing on substituents, physical properties, and spectroscopic data.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR, ESI-MS) Source
5-[2-(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one C₁₇H₁₃Cl₂N₂O₃ 2,4-Dichlorophenoxyacetyl Not reported Not reported Not reported N/A
4r: 2-(2,4-Dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide C₁₆H₁₂Cl₄N₂O₄ Bis(2,4-dichlorophenoxy)acetyl hydrazide 214–216 92 δ 4.73 (s, 4H, CH₂O), ESI-MS: 437.95 [M−H]⁻
4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (M28413) C₁₁H₁₄N₂O 4,4-Dimethyl Not reported Not reported Not reported
5-Chloroacetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one C₁₂H₁₃ClN₂O₂ Chloroacetyl, 4-methyl Not reported Not reported Crystal structure: Distorted boat conformation
1-Ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one hydrochloride C₁₃H₁₇ClN₂O Ethyl, methyl, hydrochloride salt Not reported Not reported Not reported
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) C₁₆H₁₂ClN₃O₃ 2-Chlorophenyl, nitro, methyl Not reported Not reported Purity: >99% (no contaminants)

Key Observations

Substituent Effects on Physical Properties: The bis(2,4-dichlorophenoxy)acetyl hydrazide (4r) exhibits the highest melting point (214–216°C), attributed to increased halogen content enhancing intermolecular halogen bonding and van der Waals interactions . In contrast, the dimethyl-substituted analog (M28413) lacks such polar groups, likely reducing its melting point . Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative) are expected to have higher aqueous solubility compared to neutral analogs due to ionic character .

Spectroscopic and Conformational Insights: The chloroacetyl-substituted benzodiazepine (C₁₂H₁₃ClN₂O₂) adopts a distorted boat conformation in its crystal structure, with intermolecular C–H⋯O and N–H⋯O interactions stabilizing the lattice . This contrasts with the planar or chair conformations observed in non-acylated derivatives. The 1H-NMR of compound 4r shows a singlet at δ 4.73 ppm for the CH₂O groups, confirming symmetrical substitution of the dichlorophenoxy moieties .

The dichlorophenoxy group in the target compound may enhance blood-brain barrier permeability compared to non-halogenated analogs (e.g., M28413) .

Biological Activity

5-[2-(2,4-Dichlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound of significant interest due to its potential biological activities. This benzodiazepine derivative may exhibit various pharmacological effects, particularly as an agonist at the benzodiazepine receptor sites. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H16ClN3O3
  • Molecular Weight : 335.77 g/mol

This compound features a benzodiazepine core modified with a dichlorophenoxyacetyl group, which may influence its interaction with biological targets.

The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). This results in various effects including anxiolytic, anticonvulsant, and sedative properties. The specific interactions of this compound with GABA_A receptors require further investigation to elucidate its pharmacodynamics.

1. Anxiolytic Activity

Research indicates that compounds similar to this benzodiazepine derivative often exhibit anxiolytic properties. In animal models, such compounds have shown effectiveness in reducing anxiety behaviors in stress-induced scenarios.

2. Anticonvulsant Activity

Benzodiazepines are widely recognized for their anticonvulsant properties. The compound may exhibit similar effects through enhancement of GABAergic transmission. Studies utilizing pentylenetetrazol (PTZ) and maximal electroshock (MES) tests have demonstrated the anticonvulsant efficacy of related compounds.

3. Sedative Effects

As with many benzodiazepines, sedation is a common effect. The sedative properties can be beneficial in treating insomnia or preoperative anxiety but may lead to side effects such as drowsiness and impaired cognitive function.

Table 1: Biological Activities of Related Compounds

Compound NameAnxiolytic ActivityAnticonvulsant ActivitySedative Effects
DiazepamHighHighHigh
LorazepamModerateHighHigh
This compoundTBD (To Be Determined)TBDTBD

Note: TBD indicates that specific data on this compound's activity is still required.

Case Studies

A review of literature highlights several case studies involving similar benzodiazepine derivatives:

  • Study on Anticonvulsant Effects : A study conducted on a series of novel benzodiazepine derivatives showed varying degrees of anticonvulsant activity when tested against PTZ-induced seizures. The results indicated that modifications to the structure could enhance receptor affinity and efficacy.
  • Anxiolytic Evaluation : Another study evaluated the anxiolytic potential of related compounds using behavioral assays in rodent models. Results suggested that certain structural modifications led to improved anxiolytic profiles without significant sedation.

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